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Frequently Asked Questions

e What are the most common serious adverse events associated with Alrizomadlin? The most
frequent Treatment-Related Serious Adverse Events (SAEs) are hematological toxicities. The table

below summarizes key SAE data from recent clinical trials.

e How does the safety profile change when Alrizomadlin is combined with a PD-1 inhibitor?
Combination therapy leads to a higher incidence of severe TRAEs and SAEs compared to

monotherapy. The data from a 2025 ASCO presentation is summarized for comparison [1].

e What is the recommended dose to manage toxicity? The recommended Phase II dose (RP2D)
established for monotherapy is 100 mg every other day for 21 days, followed by 7 days off in a 28-

day cycle [2]. Dose adjustments or interruptions may be necessary based on toxicity.

Summary of Treatment-Related Serious Adverse Events
(SAEsSs)
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Trial Treatment SAE Most Common Specific Other Notable
Phase Regimen Incidence SAEs SAEs
Phase | Alrizomadlin Not explicity =~ Thrombocytopenia, Febrile
(2024) [2] Monotherapy stated Neutropenia (DLT at 200mg)
[2]
Phase Il Alrizomadlin 12.5% (3/24 Data not specified 1 patient
(2025) [1] Monotherapy patients) discontinued due
(150mg) to TRAE [1]
Phase Il Alrizomadlin 29.6% (8/27 Data not specified 1 patient
(2025) [1] (150mg) + patients) discontinued due
Toripalimab (PD-1) to TRAE [1]

Experimental Protocols for Safety Monitoring

Protocol 1: Monitoring for Hematological Toxicity (Primary Risk)

e Objective: To proactively identify and manage hematological SAEs, such as thrombocytopenia,
neutropenia, and anemia.
e Method:
o Schedule: Perform complete blood counts (CBC) with differential at baseline, weekly during
the first two treatment cycles, and prior to the start of each subsequent cycle [2].
o Action Levels: Adhere to protocol-defined dose modification rules for Grade 3 or higher events
based on CTCAE v4.03 [2]. For example, Grade 4 thrombocytopenia or febrile neutropenia is
considered a Dose-Limiting Toxicity (DLT) [2].

Protocol 2: Dose-Limiting Toxicity (DLT) Evaluation

¢ Objective: To determine the Maximum Tolerated Dose (MTD) during early-phase trials.
¢ Method:
o Evaluation Window: Monitor patients closely for DLTs during the first 28-day treatment cycle
[2].
o DLT Criteria: Pre-defined DLTs include Grade 4 neutropenia >7 days, febrile neutropenia,
Grade 4 thrombocytopenia, Grade 3 thrombocytopenia with bleeding, and Grade 3/4 elevations
in bilirubin/liver transaminases >7 days, among others [2].

© 2026 Smolecule. All rights reserved. 2/6 Tech Support


https://pmc.ncbi.nlm.nih.gov/articles/PMC11452328/
https://pmc.ncbi.nlm.nih.gov/articles/PMC11452328/
https://www.ascentage.com/live-from-asco-2025-ascentage-pharma-releases-promising-clinical-data-on-alrizomadlin-monotherapy-and-combinations-in-solid-tumors/
https://www.ascentage.com/live-from-asco-2025-ascentage-pharma-releases-promising-clinical-data-on-alrizomadlin-monotherapy-and-combinations-in-solid-tumors/
https://www.ascentage.com/live-from-asco-2025-ascentage-pharma-releases-promising-clinical-data-on-alrizomadlin-monotherapy-and-combinations-in-solid-tumors/
https://www.ascentage.com/live-from-asco-2025-ascentage-pharma-releases-promising-clinical-data-on-alrizomadlin-monotherapy-and-combinations-in-solid-tumors/
https://pmc.ncbi.nlm.nih.gov/articles/PMC11452328/
https://pmc.ncbi.nlm.nih.gov/articles/PMC11452328/
https://pmc.ncbi.nlm.nih.gov/articles/PMC11452328/
https://pmc.ncbi.nlm.nih.gov/articles/PMC11452328/
https://pmc.ncbi.nlm.nih.gov/articles/PMC11452328/
https://www.smolecule.com/products/s516659?utm_src=pdf-header-pricing
https://www.smolecule.com/contact?utm_src=pdf-footer

Root Cause Analysis & Performance Maximization

S m O I e C U I e Specifications & Pricing

Mechanism and Monitoring Workflow

The following diagram illustrates Alrizomadlin's mechanism of action and the subsequent rationale for the

essential safety monitoring protocols.
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Mechanism of Action and Safety Monitoring Logic

The diagram above shows how Alrizomadlin's intended mechanism of action leads to the primary safety
risk. By activating p53 to induce apoptosis in tumor cells, the drug also affects rapidly dividing cells in the
bone marrow, leading to hematological toxicities. This direct relationship necessitates the strict monitoring

protocols outlined on the right side of the diagram [2] [3].

Key Troubleshooting & Risk Mitigation

For managing SAEs in a clinical trial setting, consider these evidence-based strategies:

¢ Proactive Dose Management: The maximum tolerated dose (MTD) was established at 150 mg, with
the RP2D set lower at 100 mg for the 21-days-on/7-days-off schedule [2]. Starting at the RP2D and
having a clear dose modification plan for hematological toxicity is crucial.

¢ Patient Selection: The risk of hematological SAEs may be influenced by patient factors. Prior
therapies, baseline blood counts, and performance status should be carefully evaluated before
enroliment.

e Combination Therapy Vigilance: When combining Alrizomadlin with a PD-1 inhibitor like
toripalimab, anticipate a higher incidence of SAEs (29.6% in the combination group vs. 12.5% in
monotherapy) [1]. Safety monitoring should be intensified in these cohorts.

Need Custom Synthesis?

Email: info@smolecule.com or Request Quote Online.
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To cite this document: Smolecule. [Alrizomadlin treatment-related serious adverse events SAES].

Smolecule, [2026]. [Online PDF]. Available at:

[https://www.smolecule.com/products/b516659#alrizomadlin-treatment-related-serious-adverse-

events-saes]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for

diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no

warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your

experiment? [Contact our Ph.D. Support Team for a compatibility check]
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